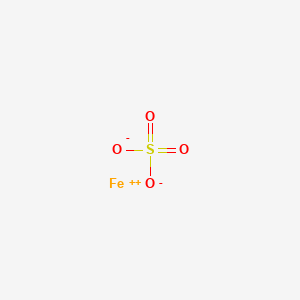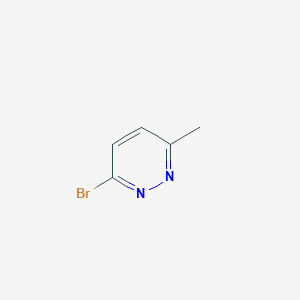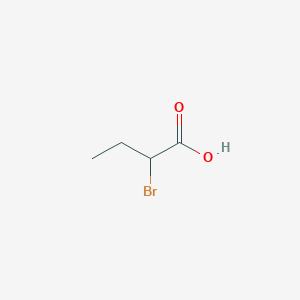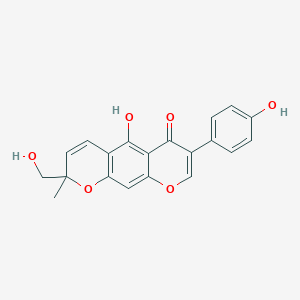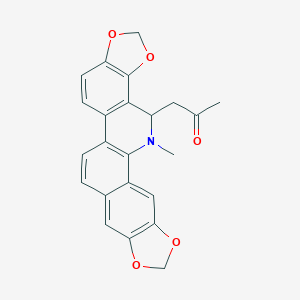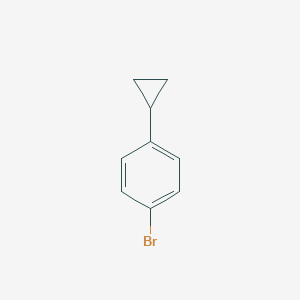
1-溴-4-环丙基苯
描述
1-Bromo-4-cyclopropylbenzene is a compound that features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group at the para position. This structure makes it a versatile intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed processes and the formation of arylzinc compounds.
Synthesis Analysis
The synthesis of derivatives of 1-Bromo-4-cyclopropylbenzene can be achieved through various methods. For instance, a palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene and 2-alkynylbenzenamine can lead to the formation of complex structures such as 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines . Additionally, the synthesis of bromophenol derivatives incorporating cyclopropane moieties has been explored, with these compounds showing significant inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-cyclopropylbenzene derivatives can be complex and diverse. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid has been shown to produce arylzinc compounds, demonstrating the potential for functional group interconversion . Furthermore, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene, a related compound, have been elucidated through spectroscopy and crystallography, revealing two stable crystalline phases and providing insights into the molecular geometry .
Chemical Reactions Analysis
1-Bromo-4-cyclopropylbenzene and its derivatives participate in a variety of chemical reactions. The CuCl2-catalyzed 'carbene dimerization' of 1-bromo-1-lithiocyclopropanes is one such reaction, leading to the formation of bi(cyclopropylidenes) . Additionally, the compound can undergo competing 1,n-elimination reactions, as demonstrated by the treatment of 1-bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane with alkyllithium, resulting in a range of products including strained cyclopropenes and vinylcarbenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-cyclopropylbenzene derivatives are influenced by their molecular structure. For instance, the addition reactions of cyclohexane derivatives, including bromine, have been studied for their selectivity, leading to the synthesis of compounds with multiple substituents at specific positions on the cyclohexane ring . The ring expansion of 1-bromo-2,3,4,5-tetraethylalumole with alkyne molecules to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene showcases the reactivity of such compounds and their potential for forming larger ring systems .
科学研究应用
有机合成中间体:1-溴-4-环丙基苯作为各种有机化合物合成中的中间体。例如,它被用于合成1-溴-2,4-二硝基苯,这是药用和制药剂、有机染料和有机电致发光材料的中间体,产品具有高纯度和产率 (Xuan et al., 2010)。
环扩张和复合物形成:它参与复杂的化学反应,如环扩张形成化合物,例如1-溴-1-铝环辛烷-2,4,6,8-四烯,展示了该化合物在创造更大、更复杂结构中的多功能性和反应性 (Agou et al., 2015)。
催化和反应机理研究:1-溴-4-环丙基苯用于研究催化和反应机理。研究已经深入探讨了它与各种催化剂在不同条件下的反应,以了解化学反应的复杂性并提高反应效率 (Bailey et al., 2006)。
材料合成和表征:它作为材料合成的前体,具有潜在应用于各个行业。例如,其衍生物已被合成和表征,以便用于创造具有期望性能的新材料 (Borer & Neuenschwander, 1997)。
液晶和分子支架的合成:1-溴-4-环丙基苯的衍生物已被用于合成液晶,展示了其在先进材料领域的实用性。此外,其在合成分子支架中的应用表明了其在构建复杂分子结构中的重要性 (Bertini et al., 2003)。
安全和危害
1-Bromo-4-cyclopropylbenzene is classified as a warning hazard according to GHS07 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
属性
IUPAC Name |
1-bromo-4-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDNBWVMEFUNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309625 | |
| Record name | 1-Bromo-4-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-cyclopropylbenzene | |
CAS RN |
1124-14-7 | |
| Record name | 1-Bromo-4-cyclopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

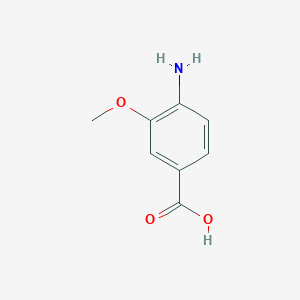
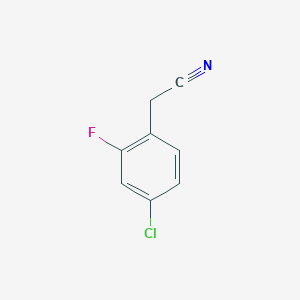
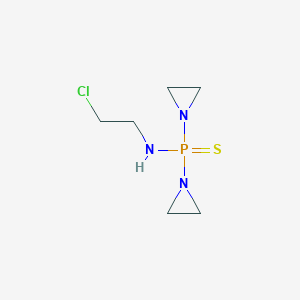
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
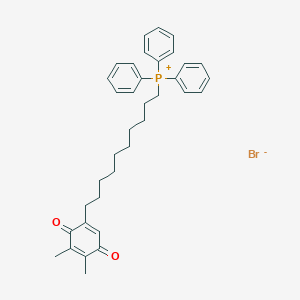
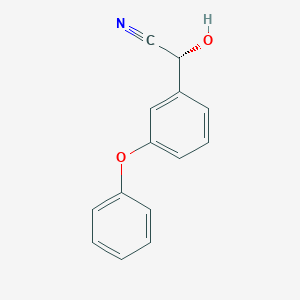

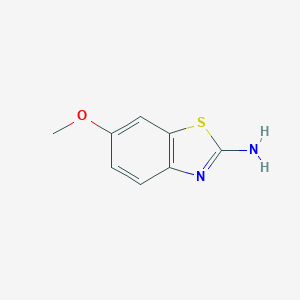
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
